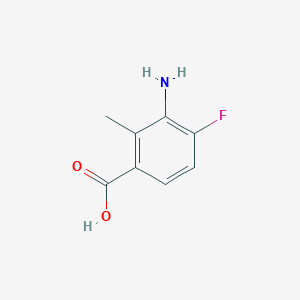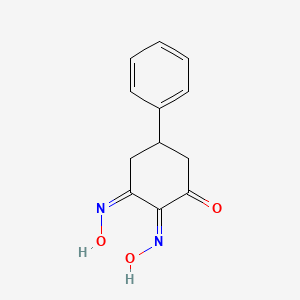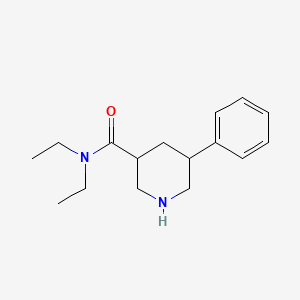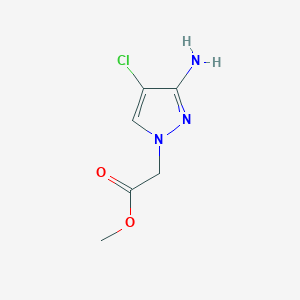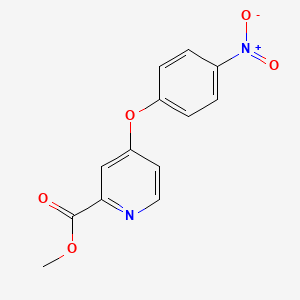
Methyl 4-(4-nitrophenoxy)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-nitrophenoxy)picolinate is an organic compound with the molecular formula C13H10N2O5. It is a derivative of picolinic acid and features a nitrophenoxy group attached to the picolinate core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-nitrophenoxy)picolinate typically involves a nucleophilic substitution reaction. One common method starts with 4-chloropicolinic acid, which undergoes a reaction with 4-nitrophenol in the presence of a base to yield the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution process.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-(4-nitrophenoxy)picolinate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The picolinate core can participate in further substitution reactions to introduce new substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Various nucleophiles in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Reduction: Methyl 4-(4-aminophenoxy)picolinate.
Oxidation: Products with additional oxygen-containing functional groups.
Substitution: Derivatives with new substituents on the picolinate core.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-nitrophenoxy)picolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of Methyl 4-(4-nitrophenoxy)picolinate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(4-nitrophenoxy)picolinate: Similar structure but with an ethyl ester instead of a methyl ester.
4-(4-Nitrophenoxy)picolinic acid: Lacks the ester group, which can affect its solubility and reactivity.
Methyl 4-(4-aminophenoxy)picolinate: A reduction product of Methyl 4-(4-nitrophenoxy)picolinate with different chemical properties
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrophenoxy group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C13H10N2O5 |
|---|---|
Molekulargewicht |
274.23 g/mol |
IUPAC-Name |
methyl 4-(4-nitrophenoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H10N2O5/c1-19-13(16)12-8-11(6-7-14-12)20-10-4-2-9(3-5-10)15(17)18/h2-8H,1H3 |
InChI-Schlüssel |
JFKNPVRSGGPJAL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


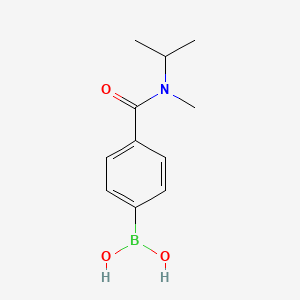
![2-[(1R)-1-Hydroxyethyl]benzonitrile](/img/structure/B13061014.png)
![3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one](/img/structure/B13061021.png)
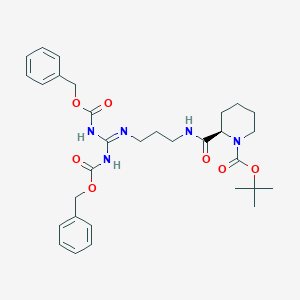
![Rac-tert-butylN-{[(3R,4S)-4-phenylpyrrolidin-3-yl]methyl}carbamate](/img/structure/B13061026.png)



